molecular formula C26H30ClNO2 B1198331 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol CAS No. 47642-02-4

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol

Cat. No.: B1198331
CAS No.: 47642-02-4
M. Wt: 424 g/mol
InChI Key: JGLROVOJKXIJKB-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol typically involves multiple steps. One common method includes the reaction of p-chlorobenzaldehyde with p-hydroxyphenylacetic acid to form an intermediate, which is then reacted with diethylaminoethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenyl)-1-phenyl-ethanol: Lacks the diethylaminoethoxy group, which may affect its reactivity and applications.

    1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol: Similar structure but without the chlorophenyl group, leading to different chemical properties.

Uniqueness

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the chlorophenyl and diethylaminoethoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-25-16-12-23(13-17-25)26(29,22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21/h5-17,29H,3-4,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLROVOJKXIJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287017
Record name 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47642-02-4
Record name NSC48635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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